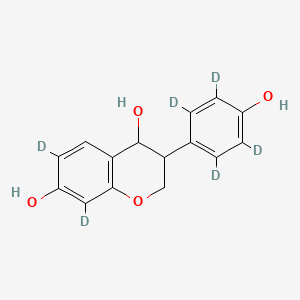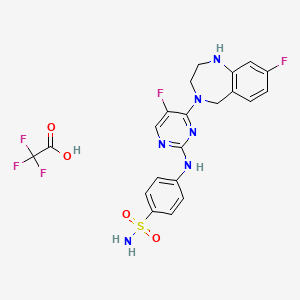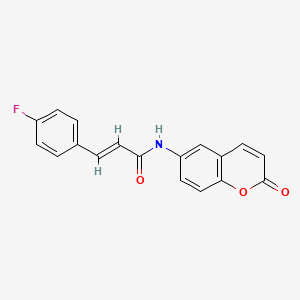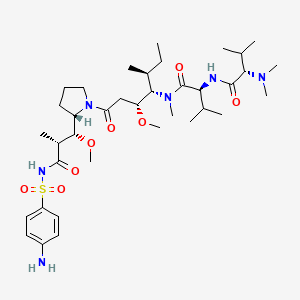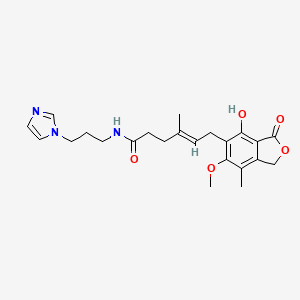
Anti-Trypanosoma cruzi agent-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-Trypanosoma cruzi agent-1 is a compound specifically designed to combat the parasite Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America, affecting millions of people and posing a risk to many more . The compound has shown promising results in inhibiting the growth and proliferation of the parasite, making it a potential candidate for therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,3-difluorobenzene as a starting material, followed by various functional group modifications . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance production efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-Trypanosoma cruzi agent-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Anti-Trypanosoma cruzi agent-1 has a wide range of scientific research applications:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of anti-parasitic agents.
Biology: It serves as a tool to study the biology of and its interactions with host cells.
Medicine: The primary application is in the development of therapeutic agents for treating Chagas disease.
Mécanisme D'action
The mechanism of action of Anti-Trypanosoma cruzi agent-1 involves targeting specific molecular pathways within the parasite. The compound interferes with the biosynthesis of ergosterol, a crucial component of the parasite’s cell membrane. By inhibiting the enzyme responsible for ergosterol synthesis, the compound disrupts the integrity of the cell membrane, leading to cell death . Additionally, the compound generates reactive oxygen species (ROS) within the parasite, causing oxidative stress and further contributing to its anti-parasitic effects .
Comparaison Avec Des Composés Similaires
- Posaconazole
- Benznidazole
- Nifurtimox
- Gold(I) compounds with thiosemicarbazones
- Synthetic nucleoside analogs
Propriétés
Formule moléculaire |
C23H29N3O5 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(3-imidazol-1-ylpropyl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H29N3O5/c1-15(6-8-19(27)25-9-4-11-26-12-10-24-14-26)5-7-17-21(28)20-18(13-31-23(20)29)16(2)22(17)30-3/h5,10,12,14,28H,4,6-9,11,13H2,1-3H3,(H,25,27)/b15-5+ |
Clé InChI |
KDPNXXZFOFDEMO-PJQLUOCWSA-N |
SMILES isomérique |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCCN3C=CN=C3)O |
SMILES canonique |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCCN3C=CN=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


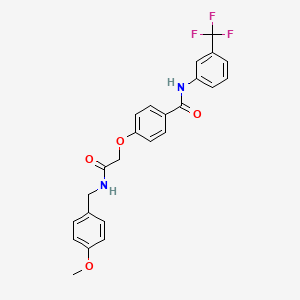
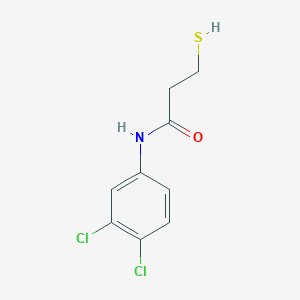
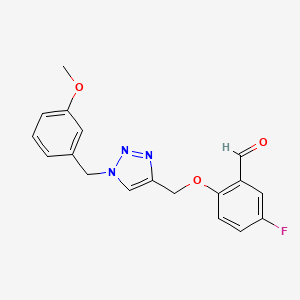
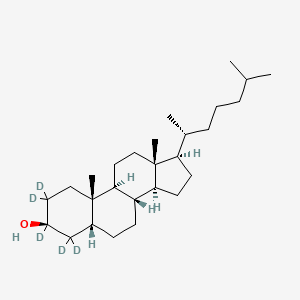
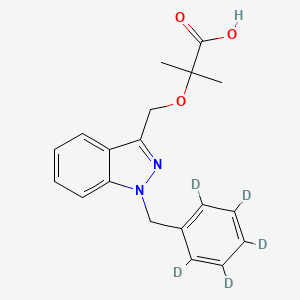
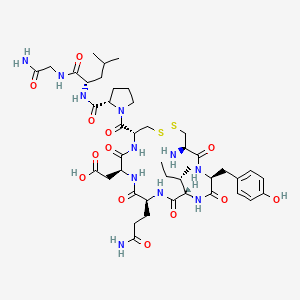
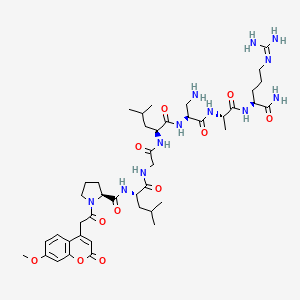

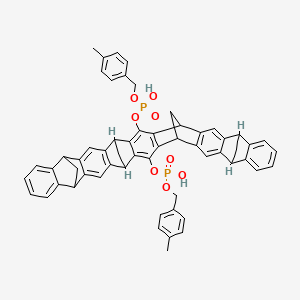
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
